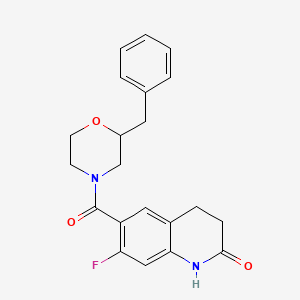![molecular formula C20H25FN4O2 B6965062 N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide](/img/structure/B6965062.png)
N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a quinoline core, and a tert-butylcarbamoyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the tert-butylcarbamoyl group via carbamoylation reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of green chemistry principles to reduce environmental impact. The scalability of the synthesis process is crucial for large-scale production, and methods such as solvent recycling and waste minimization are often employed.
Chemical Reactions Analysis
Types of Reactions
N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce piperidine derivatives with altered functional groups.
Scientific Research Applications
N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-methoxyquinoline-8-carboxamide
- N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-chloroquinoline-8-carboxamide
- N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-bromoquinoline-8-carboxamide
Uniqueness
N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-6-fluoroquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-20(2,3)24-19(27)25-9-6-15(7-10-25)23-18(26)16-12-14(21)11-13-5-4-8-22-17(13)16/h4-5,8,11-12,15H,6-7,9-10H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGNDOJHDDMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2=C3C(=CC(=C2)F)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964992.png)

![3-methyl-2-oxo-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1,3-benzoxazole-7-carboxamide](/img/structure/B6964995.png)
![3-ethyl-N-[2-(hydroxymethyl)-3-methylbutyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6964998.png)

![N-[2-(hydroxymethyl)-3-methylbutyl]furan-3-carboxamide](/img/structure/B6965021.png)
![N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide](/img/structure/B6965028.png)
![1-[3-[(4,5-Dimethoxy-2-phenylphenyl)methylamino]pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B6965042.png)
![[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]urea](/img/structure/B6965048.png)
![4-Methyl-3-[3-oxo-3-[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one](/img/structure/B6965055.png)
![N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide](/img/structure/B6965068.png)
![5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide](/img/structure/B6965071.png)
![4-methyl-2-propyl-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6965075.png)
![1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B6965079.png)
